

# An In-Depth Technical Guide to 1-Azidoadamantane: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 1-Azidoadamantane

Cat. No.: B1269512

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## Introduction

**1-Azidoadamantane** is a synthetically versatile organic compound that has garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and chemical biology.<sup>[1]</sup> Its unique structure, combining the rigid, three-dimensional adamantane cage with the reactive azide functional group, imparts a valuable set of chemical properties. The adamantane moiety, a stable and lipophilic hydrocarbon framework, is often utilized as a pharmacophore in drug design to enhance binding affinity and bioavailability. The azide group serves as a chemical handle for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."<sup>[1]</sup> This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of **1-azidoadamantane**.

## Chemical Structure

The structure of **1-azidoadamantane** consists of a tricyclic alkane, adamantane, substituted at one of its four equivalent bridgehead positions with an azide group. The adamantane cage is a highly symmetrical and strain-free molecule with a diamondoid lattice structure.

**Figure 1.** Chemical structure of **1-azidoadamantane**.

## Physicochemical Properties

The physical and chemical properties of **1-azidoadamantane** are summarized in the table below. Its high melting point and tendency to sublime are characteristic of the rigid adamantane core.

Property	Value	Reference
Molecular Formula	$C_{10}H_{15}N_3$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	177.25 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	80-82 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	Not available (sublimes)	
Solubility	Readily soluble in nonpolar organic solvents such as chloroform and dichloromethane. Limited solubility in polar solvents. Quantitative data not readily available.	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	24886-73-5	<a href="#">[1]</a> <a href="#">[2]</a>

## Spectroscopic Data

The structural elucidation of **1-azidoadamantane** is supported by various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The highly symmetrical nature of the adamantane cage simplifies the  $^1H$  and  $^{13}C$  NMR spectra. The chemical shifts are influenced by the electron-withdrawing nature of the azide group.

Table 2:  $^1H$  NMR Spectral Data for **1-Azidoadamantane**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.15	Broad singlet	3H	CH (bridgehead protons $\gamma$ to $\text{N}_3$ )
~1.85	Broad singlet	6H	$\text{CH}_2$ (protons $\beta$ to $\text{N}_3$ )
~1.65	Broad singlet	6H	$\text{CH}_2$ (protons $\delta$ to $\text{N}_3$ )

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The provided data is an interpretation of publicly available spectra.

Table 3:  $^{13}\text{C}$  NMR Spectral Data for **1-Azidoadamantane**

Chemical Shift (ppm)	Assignment
~60.5	$\text{C-N}_3$ (bridgehead carbon attached to azide)
~42.0	$\text{CH}_2$ (carbons $\beta$ to $\text{N}_3$ )
~35.5	CH (bridgehead carbons $\gamma$ to $\text{N}_3$ )
~30.0	$\text{CH}_2$ (carbon $\delta$ to $\text{N}_3$ )

Note: The provided data is an interpretation of publicly available spectra.

## Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of **1-azidoadamantane** is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group.

Table 4: Key IR Absorption Bands for **1-Azidoadamantane**

Wavenumber (cm $^{-1}$ )	Intensity	Assignment
~2100	Strong, Sharp	$\text{N}_3$ asymmetric stretch
2850-2950	Strong	C-H stretch (adamantyl)

## Mass Spectrometry (MS)

The mass spectrum of **1-azidoadamantane** is expected to show a molecular ion peak and characteristic fragmentation patterns related to the adamantyl cation. While a specific spectrum for **1-azidoadamantane** is not readily available, the fragmentation of adamantane derivatives typically involves the loss of the substituent to form the stable adamantyl cation ( $m/z = 135$ ).[6]

Table 5: Predicted Mass Spectrometry Fragmentation for **1-Azidoadamantane**

m/z	Proposed Fragment
177	$[M]^+$ (Molecular ion)
149	$[M - N_2]^+$
135	$[C_{10}H_{15}]^+$ (Adamantyl cation)

## Experimental Protocols

### Synthesis of **1-Azidoadamantane**

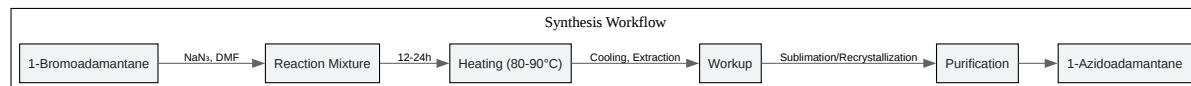
A common and efficient method for the synthesis of **1-azidoadamantane** proceeds from 1-bromoadamantane via nucleophilic substitution with sodium azide.

#### Materials:

- 1-Bromoadamantane
- Sodium azide ( $NaN_3$ )
- Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromoadamantane (1.0 eq) in anhydrous DMF.
- Add sodium azide (1.5 eq) to the solution.
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **1-azidoadamantane** can be purified by sublimation or recrystallization from a suitable solvent such as methanol or ethanol to afford a white crystalline solid.

[Click to download full resolution via product page](#)**Figure 2.** General workflow for the synthesis of **1-azidoadamantane**.

## Applications in Click Chemistry

**1-Azidoadamantane** is a valuable building block in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.<sup>[1]</sup> This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.<sup>[7][8][9]</sup>  
<sup>[10]</sup>

## Representative Protocol for CuAAC Reaction

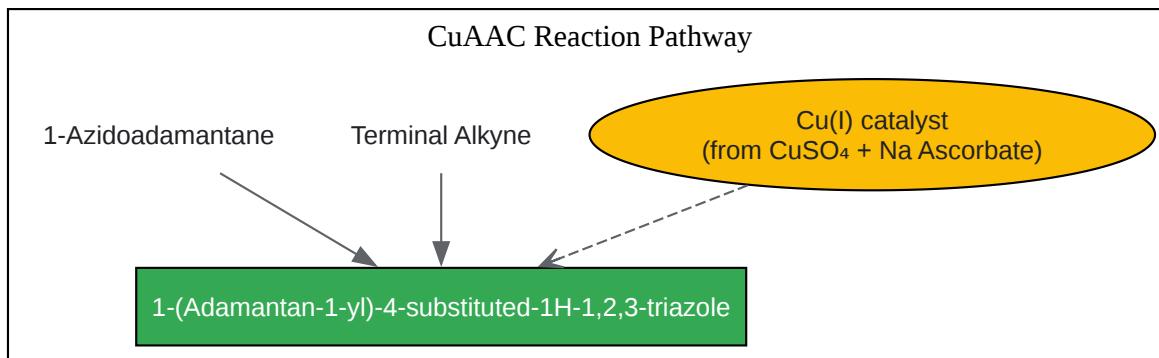
### Materials:

- **1-Azidoadamantane**
- A terminal alkyne
- Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ )
- Sodium ascorbate
- A suitable solvent system (e.g., t-butanol/water, DMF, or DMSO)

### Procedure:

- In a reaction vessel, dissolve **1-azidoadamantane** (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
- In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq) in water.
- To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
- Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours and can be monitored by TLC or LC-MS.
- Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product. Common workup procedures involve dilution with water and

extraction with an organic solvent, followed by standard purification techniques such as column chromatography or recrystallization.



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**Figure 3.** Schematic of the CuAAC reaction with **1-azidoadamantane**.

## Conclusion

**1-Azidoadamantane** is a valuable and versatile chemical entity with a unique combination of a rigid, lipophilic adamantane core and a highly reactive azide functional group. Its well-defined structure and predictable reactivity make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. The detailed information on its chemical properties, spectroscopic data, and experimental protocols provided in this guide serves as a comprehensive resource for its effective utilization in various research and development endeavors. The continued exploration of **1-azidoadamantane** and its derivatives is expected to lead to the development of novel therapeutics, advanced materials, and innovative chemical probes.

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